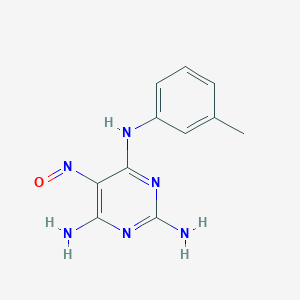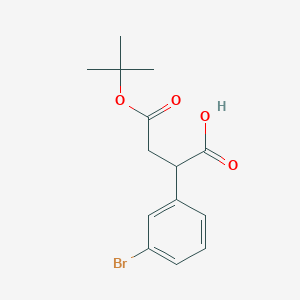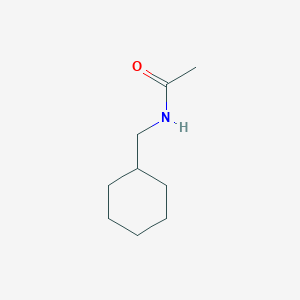
4-(Iodomethyl)-2-methylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Iodomethyl)-2-methylthiazole is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring The presence of an iodomethyl group at the 4-position and a methyl group at the 2-position makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Iodomethyl)-2-methylthiazole typically involves the iodination of 2-methylthiazole. One common method is the reaction of 2-methylthiazole with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring environmental safety.
Chemical Reactions Analysis
Types of Reactions: 4-(Iodomethyl)-2-methylthiazole can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of methylthiazole derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various thiazole derivatives.
- Oxidation reactions produce sulfoxides or sulfones.
- Reduction reactions result in methylthiazole derivatives.
Scientific Research Applications
4-(Iodomethyl)-2-methylthiazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Iodomethyl)-2-methylthiazole depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The iodomethyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
2-Methylthiazole: Lacks the iodomethyl group, making it less reactive in certain substitution reactions.
4-Methylthiazole: Similar structure but with a methyl group instead of an iodomethyl group, leading to different reactivity.
4-(Chloromethyl)-2-methylthiazole: Similar structure but with a chloromethyl group, which has different reactivity compared to the iodomethyl group.
Uniqueness: 4-(Iodomethyl)-2-methylthiazole is unique due to the presence of the iodomethyl group, which enhances its reactivity in substitution reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new biologically active compounds.
Properties
CAS No. |
105687-33-0 |
|---|---|
Molecular Formula |
C5H6INS |
Molecular Weight |
239.08 g/mol |
IUPAC Name |
4-(iodomethyl)-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C5H6INS/c1-4-7-5(2-6)3-8-4/h3H,2H2,1H3 |
InChI Key |
RKNQMYMRIZMLDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-ynoic acid](/img/structure/B14015468.png)
![(3S)-5-Bromo-2,3-dihydrofuro[2,3-B]pyridin-3-amine](/img/structure/B14015473.png)





![3-Bromothieno[2,3-C]pyridine-4-carbaldehyde](/img/structure/B14015505.png)




